Benzyl-cyclopropyl-carbamoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
211619-33-9 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-benzyl-N-cyclopropylcarbamoyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)13(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
DTDWQDAWWWWBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl Cyclopropyl Carbamoyl Chloride and Analogous N Substituted Carbamoyl Chlorides
Phosgene-Based Approaches for Carbamoyl (B1232498) Chloride Formation
The use of phosgene (B1210022) (COCl₂) and its surrogates remains a cornerstone for the industrial and laboratory-scale synthesis of carbamoyl chlorides. These methods are valued for their efficiency and broad applicability, particularly for N,N-disubstituted products like benzyl-cyclopropyl-carbamoyl chloride.
Amination with Phosgene for N,N-Disubstituted Carbamoyl Chlorides
The most direct route to N,N-disubstituted carbamoyl chlorides is the reaction of a corresponding secondary amine with phosgene. wikipedia.org In the case of this compound, this would involve the reaction of N-benzylcyclopropanamine with phosgene. The general reaction proceeds with two equivalents of the secondary amine reacting with one equivalent of phosgene. One equivalent of the amine is acylated to form the carbamoyl chloride, while the second equivalent acts as a scavenger for the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. wikipedia.orggoogle.com
General Reaction: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org
To conserve the often valuable secondary amine, an alternative approach is to use one equivalent of the amine in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534), which serves as the HCl scavenger. nih.gov However, careful selection of the base is crucial, as the dealkylation of triethylamine by phosgene has been observed. nih.govacs.org The reaction is typically performed in an inert solvent at low temperatures to control its exothermicity and minimize side reactions, such as the formation of urea (B33335) derivatives. google.com
| Secondary Amine | Base/Scavenger | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dimethylamine | Excess Dimethylamine | Inert Solvent | Dimethylcarbamoyl chloride | High | google.com |
| N-Alkyl-N-benzylanilines | None (Stoichiometric Phosgene) | CH₂Cl₂ | N-Alkyl-N-phenylcarbamoyl chloride | Excellent | nih.gov |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | None (from HCl salt) | Toluene | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride | 99% | chemicalbook.com |
| N-methyl-1-(R)-phenylpropylamine | Diisopropylethylamine (DIEA) | Not Specified | N-methyl-N-(1-(R)-phenylpropyl)carbamoyl chloride | 92% | researchgate.net |
Utilization of Triphosgene and Diphosgene as Phosgene Surrogates
Due to the high toxicity and gaseous nature of phosgene, safer alternatives have been developed and are widely used. Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid, while diphosgene (trichloromethyl chloroformate) is a liquid. google.com These reagents serve as convenient and safer sources of phosgene, decomposing to generate one molecule of phosgene from diphosgene and three from triphosgene, typically with thermal or catalytic activation.
The reaction conditions for using these surrogates are similar to those for phosgene itself. acs.org Triphosgene, for instance, is often used in a 1:3 molar ratio relative to the secondary amine, reflecting its ability to deliver three equivalents of phosgene. nih.gov The use of a base is still required to neutralize the generated HCl. nih.gov These surrogates are particularly advantageous for laboratory-scale synthesis, where handling gaseous phosgene can be challenging. acs.orgtandfonline.com The reactivity of all three compounds—phosgene, diphosgene, and triphosgene—is essentially identical. google.com
Strategies for In Situ Phosgene Generation
To further enhance safety and avoid the storage and transport of phosgene or its surrogates, methods for its in situ generation have been developed. One notable strategy involves the photochemical oxidation of chloroform (B151607) (CHCl₃). researchgate.net In this process, a heterogeneous mixture of chloroform and aqueous sodium hydroxide (B78521) containing the amine is irradiated with UV light while oxygen is bubbled through the solution. The chloroform is oxidized to phosgene at the phase interfaces, where it immediately reacts with the target amine. researchgate.net
Another advanced approach utilizes microflow reactor technology. rsc.org These systems allow for the continuous and controlled generation of phosgene from reactants like carbon tetrachloride and hydrogen peroxide, which is then immediately consumed in a subsequent reaction chamber with the amine. researchgate.net This "on-demand" production minimizes the amount of free phosgene present at any given time, significantly improving the safety of the process. rsc.orgresearchgate.net
Phosgene-Free and Alternative Carbonylation Strategies
Growing concerns over the environmental and safety risks associated with phosgene have spurred the development of alternative, phosgene-free synthetic routes to carbamoyl chlorides.
Carbonyl Insertion via Chlorocarbonylsulfenyl Chloride
A novel phosgene-free method for preparing N,N-disubstituted carbamoyl chlorides involves the use of chlorocarbonylsulfenyl chloride (ClCOSCl) as a carbonylating agent. cdnsciencepub.com This one-pot procedure entails the reaction of a secondary amine with chlorocarbonylsulfenyl chloride in an aprotic organic solvent. This method provides an efficient and economically viable alternative, inserting the carbonyl group under mild conditions and with short reaction times, thus avoiding the use of phosgene entirely. cdnsciencepub.com
Addition of Hydrogen Chloride to Isocyanates for Monosubstituted Analogues
While the primary focus is on the N,N-disubstituted title compound, the synthesis of N-monosubstituted carbamoyl chloride analogues is also of significant chemical interest. The principal method for preparing these compounds is the addition of hydrogen chloride (HCl) to an isocyanate (RNCO). wikipedia.orgnih.govnih.gov
General Reaction: RNCO + HCl ⇌ RNHCOCl wikipedia.org
Advanced Synthetic Techniques in Carbamoyl Chloride Formation
The synthesis of N-substituted carbamoyl chlorides, foundational precursors for a multitude of chemical entities, has been significantly refined through the adoption of modern synthetic methodologies. These advanced techniques offer enhanced control, efficiency, and safety compared to traditional batch processes, particularly when dealing with hazardous reagents like phosgene and its derivatives.
Flow Chemistry and Microreactor Systems for Efficient and Controlled Synthesis
Flow chemistry, utilizing microreactors or microstructured reactors, has emerged as a superior strategy for the synthesis of carbamoyl chlorides. The inherent advantages of these systems, such as high surface-area-to-volume ratios, rapid heat and mass transfer, and precise control over reaction parameters, directly address many of the challenges associated with carbamoyl chloride formation. researchgate.netresearchgate.netwikipedia.org
The synthesis of phosgene itself, a key reagent for producing carbamoyl chlorides from amines, has been demonstrated in silicon-based microreactors packed with an active carbon catalyst. mdpi.com This on-site, on-demand production capability significantly enhances safety by minimizing the storage and transport of this highly toxic chemical. researchgate.netresearchgate.net The precise temperature control within the microreactor prevents hot spot formation and runaway reactions, which are significant concerns in highly exothermic phosgenation reactions. researchgate.net
Key Advantages of Flow Synthesis for Carbamoyl Chlorides:
| Feature | Advantage in Carbamoyl Chloride Synthesis |
| Enhanced Heat Transfer | Efficiently dissipates heat from exothermic phosgenation reactions, preventing thermal runaways and improving safety. wikipedia.org |
| Precise Temperature Control | Minimizes the formation of byproducts, leading to higher purity and yield. mdpi.com |
| Rapid Mixing | Ensures homogeneous reaction conditions, leading to consistent product quality. researchgate.net |
| Improved Safety | Enables on-demand generation and immediate consumption of hazardous reagents like phosgene, reducing risks associated with storage and handling. researchgate.netresearchgate.net |
| Scalability | Allows for straightforward scaling of production by parallelizing multiple microreactors without extensive process redevelopment. mdpi.com |
Electrochemical Approaches in Carbamoyl Halide Synthesis
Electrochemical methods offer a green and often milder alternative for the synthesis of complex organic molecules, including N-substituted compounds. chim.itrsc.org While direct electrochemical synthesis of this compound is not extensively documented, analogous transformations highlight the potential of this approach for carbamoyl halide synthesis.
A notable example is the electrochemical synthesis of carbamoyl fluorides from oxamic acids, which has been successfully transferred to a continuous flow electrochemistry setup. acs.org This process demonstrates that anodic oxidation can be a viable method for forming the carbamoyl halide bond under mild conditions, avoiding harsh chemical oxidants. The use of a flow system in this context also provides benefits such as a smaller interelectrode gap, which can improve the efficiency of the electrochemical reaction. acs.org
Furthermore, electrochemical methods have been explored for carbamoylation reactions involving the generation of carbamoyl radicals. researchgate.net These reactive intermediates can then participate in carbon-carbon or carbon-heteroatom bond-forming reactions. The electrochemical generation of a benzyl (B1604629) radical followed by trapping with a suitable nitrogen and carbonyl source could provide a pathway to the target molecule's backbone. Research into the electrochemical synthesis of N-benzyl amines and related derivatives showcases the feasibility of forming the key C-N bond under electrochemical conditions. mdpi.comresearchgate.net The selective oxidative cleavage of benzyl C–N bonds has also been demonstrated electrochemically, indicating the fine control that can be exerted over reactions at these positions. mdpi.com
The core principle involves the generation of a reactive intermediate, such as a carbamoyl radical or a related species, at an electrode surface, which then reacts with the substrate in a controlled manner. This approach avoids the need for stoichiometric chemical reagents and can often be performed at ambient temperature, offering a more sustainable synthetic route. researchgate.netnih.gov
Stereochemical Considerations in Cyclopropyl-Containing Precursor Synthesis
The biological activity of molecules containing a cyclopropane (B1198618) ring is often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of substituents on the cyclopropane ring during the synthesis of precursors to this compound is of paramount importance.
Retention of Cyclopropane Stereochemistry via Carbene/Carbenoid Additions
A primary method for constructing the cyclopropane ring is through the addition of a carbene or a carbenoid species to an alkene. A key feature of these reactions, including the widely used Simmons-Smith reaction, is their stereospecificity. organicchemistrytutor.comwikipedia.org
The mechanism of these cyclopropanation reactions is typically concerted, meaning the two new carbon-carbon bonds are formed in a single step. organicchemistrytutor.com As the carbene or carbenoid adds to the face of the double bond, the original stereochemistry of the alkene is preserved in the resulting cyclopropane product. wikipedia.org For instance, the cyclopropanation of a cis-alkene will exclusively yield a cis-disubstituted cyclopropane, while a trans-alkene will give the corresponding trans-disubstituted product. openstax.org
Stereospecificity in Cyclopropanation:
| Starting Alkene Stereochemistry | Product Cyclopropane Stereochemistry | Reaction Type |
| cis | cis | Concerted [2+1] Cycloaddition |
| trans | trans | Concerted [2+1] Cycloaddition |
This principle is fundamental to the synthesis of a stereochemically defined precursor for this compound. By starting with a stereochemically pure alkene precursor, such as a substituted styrene (B11656) derivative, the desired relative stereochemistry on the cyclopropane ring can be directly established and retained. nih.govnih.gov The Simmons-Smith reaction, which utilizes an organozinc carbenoid (ICH₂ZnI), is particularly effective as it is a reliable and highly stereospecific method for this transformation. organicchemistrytutor.comnih.gov
Diastereoselective Synthesis of Cyclopropyl-Substituted Intermediates
When an alkene substrate already contains a chiral center, the addition of a carbene can lead to the formation of diastereomers. Achieving high diastereoselectivity in this step is crucial for an efficient synthesis. This is often accomplished through substrate control, where the existing stereocenter directs the incoming reagent to one face of the double bond over the other.
Alternatively, chiral auxiliaries can be employed to induce diastereoselectivity in the cyclopropanation of achiral alkenes. wikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to the starting material to control the stereochemical outcome of a reaction. After the desired stereochemistry is set, the auxiliary is removed. wikipedia.org For example, chiral auxiliaries derived from amino alcohols or oxazolidinones have been successfully used to direct alkylation and cycloaddition reactions. wikipedia.org In the context of cyclopropanation, an auxiliary attached to the alkene can sterically hinder one face, forcing the carbene to add to the opposite face, thus producing one diastereomer in excess.
Recent methodologies have focused on the diastereoselective synthesis of highly functionalized cyclopropylamines and related structures. thieme-connect.comku.edu One approach involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes, where a chiral center on a cyclopropene (B1174273) intermediate directs the configuration of newly installed stereocenters. nih.gov Another method is the P(NMe₂)₃-mediated reductive cyclopropanation of α-keto esters or amides with isatin-derived alkenes, which provides a diastereoselective route to spirocyclopropyl oxindoles. nih.gov These advanced methods offer powerful tools for constructing complex, polysubstituted cyclopropane systems with excellent stereocontrol, which are essential for synthesizing advanced intermediates like N-benzyl-N-cyclopropylamine. nih.govresearchgate.net
Reactivity and Mechanistic Investigations of Benzyl Cyclopropyl Carbamoyl Chloride
Nucleophilic Acyl Substitution Pathways
The primary reaction pathway for benzyl-cyclopropyl-carbamoyl chloride involves nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, resulting in the formation of a tetrahedral intermediate that subsequently expels the chloride ion to yield the substituted product. The mechanism of this process can vary depending on the reaction conditions, particularly the nature of the nucleophile and the solvent.
Solvolysis is a reaction in which the solvent acts as the nucleophile. For N,N-disubstituted carbamoyl (B1232498) chlorides, including this compound, solvolysis reactions have been extensively studied to elucidate the underlying reaction mechanisms. nih.govnih.gov These reactions typically proceed through a dissociative, unimolecular SN1 pathway. nih.govresearchgate.net The reaction is initiated by the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate and a chloride ion. This rate-determining step is followed by a rapid attack of the solvent molecule on the acylium ion.
The stability of the intermediate acylium ion is enhanced by the electron-donating character of the two substituents on the nitrogen atom. The benzyl (B1604629) and cyclopropyl (B3062369) groups can both contribute to stabilizing this positive charge, thus favoring the SN1 mechanism. Kinetic studies of related N,N-dialkylcarbamoyl chlorides have shown that increasing the steric bulk of the alkyl groups (e.g., from dimethyl to diethyl to diisopropyl) increases the rate of solvolysis, which is consistent with the relief of steric strain upon ionization to the planar acylium ion. nih.gov
The influence of solvent polarity and nucleophilicity on the reaction rates is often analyzed using the extended Grunwald-Winstein equation. nih.govnih.gov This analysis helps to quantify the extent of charge separation in the transition state and the degree of nucleophilic participation from the solvent. For most disubstituted carbamoyl chlorides, the sensitivity to solvent ionizing power (m value) is significant, while the sensitivity to solvent nucleophilicity (l value) is lower, providing further evidence for a predominantly SN1 mechanism. mdpi.com
| Compound | Solvent (at 25.0 °C) | Rate Constant (k, s⁻¹) | Proposed Mechanism |
| N,N-Dimethylcarbamoyl chloride | 100% H₂O | Measurable | SN1 |
| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 4.2 times faster than dimethyl | SN1 |
| N,N-Diethylcarbamoyl chloride | 100% Methanol | 6.6 times faster than dimethyl | SN1 |
| Diisopropylcarbamoyl chloride | 89.1% Acetone/Water | 8.4 x 10⁻² | SN1 |
This table presents illustrative kinetic data for analogous N,N-dialkylcarbamoyl chlorides to demonstrate reactivity trends in solvolysis reactions, which are expected to be similar for this compound. Data sourced from studies on related compounds. nih.gov
This compound reacts with alcohols and phenols to form the corresponding carbamate (B1207046) esters. This transformation is a versatile method for synthesizing these important functional groups. The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the carbamoyl chloride. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion.
The general mechanism involves the alcohol or phenol acting as a nucleophile in an acyl substitution reaction. The reaction can be catalyzed by both Lewis acids and Lewis bases. researchgate.net One-pot procedures have been developed where N-substituted carbamoyl chlorides are formed in situ and subsequently reacted with phenols, which avoids the need to handle the sensitive carbamoyl chloride reactants directly. organic-chemistry.org This method provides an efficient and economical route to a wide variety of O-aryl carbamate compounds. organic-chemistry.org
The reaction of this compound with primary or secondary amines provides a direct route to N,N,N'-trisubstituted urea (B33335) derivatives. This reaction is a cornerstone of urea synthesis and proceeds via a nucleophilic acyl substitution mechanism. nih.gov The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the carbamoyl chloride. nih.govscispace.com Similar to carbamate synthesis, a base is generally required to scavenge the HCl produced during the reaction. nih.gov
Kinetic studies of reactions between N,N-dialkylcarbamoyl chlorides and amines in non-polar solvents like benzene (B151609) have shown the reaction to be second-order, which is indicative of a bimolecular (SN2-type) mechanism. nih.gov However, in cases where a highly reactive carbamoyl chloride is used or when a strong amine nucleophile is added during solvolysis conditions, a superposition of the bimolecular component onto the SN1 solvolysis pathway can occur. nih.govnih.gov The choice of amine and reaction conditions allows for the synthesis of a diverse array of both symmetrical and unsymmetrical ureas. nih.govgoogle.com
Transition Metal-Catalyzed Transformations
In addition to classical nucleophilic substitution reactions, carbamoyl chlorides can participate in more advanced transformations catalyzed by transition metals. These modern synthetic methods expand the utility of carbamoyl chlorides as building blocks in organic synthesis.
Palladium catalysis has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Carbamoyl chlorides, including derivatives like this compound, can serve as substrates in these reactions, typically following oxidative addition of the Pd(0) catalyst into the C-Cl bond.
Palladium-catalyzed reactions of carbamoyl chlorides have been successfully employed in intramolecular cyclization and annulation reactions. researchgate.net For instance, alkene-tethered carbamoyl chlorides can undergo a palladium-catalyzed Heck-type cyclization to form functionalized oxindoles. researchgate.net These cascade reactions can be coupled with other processes, such as reductive aminocarbonylation or reactions with N-tosyl hydrazones, to build complex molecular architectures bearing all-carbon quaternary centers. researchgate.netrsc.org
The general catalytic cycle for these transformations is believed to involve an initial oxidative addition of a Pd(0) complex into the carbamoyl chloride's C-Cl bond to form a Pd(II) intermediate. researchgate.net This is followed by migratory insertion of a tethered alkene or alkyne into the Pd-C bond. The resulting organopalladium intermediate can then undergo further reactions, such as carbonylation or reductive elimination, to afford the final cyclized product and regenerate the Pd(0) catalyst. rsc.org These advanced methodologies demonstrate the potential for this compound to be used in the synthesis of complex heterocyclic structures. researchgate.netrsc.org
| Reaction Type | Substrate Type | Catalyst System | Product Type |
| Heck Cyclization/Reductive Aminocarbonylation | Alkene-tethered carbamoyl chloride | Palladium catalyst, Mo(CO)₆ | Carbamoyl-substituted oxindoles |
| Cascade Cyclization/Alkynylation | Alkene-tethered carbamoyl chloride | Palladium catalyst, Terminal alkyne | Functionalized oxindoles with propargyl quaternary center |
| Heck-Carbonylation | Alkene-tethered carbamoyl chloride | Palladium catalyst, Aryl formates | Esterified oxindoles/γ-lactams |
| Cascade Reaction | Alkene-tethered carbamoyl chloride | Palladium catalyst, N-tosyl hydrazones | Alkene-functionalized oxindoles |
This table summarizes palladium-catalyzed cascade reactions involving carbamoyl chlorides, illustrating the types of transformations applicable to substrates like this compound. researchgate.netrsc.orgrsc.org
Palladium-Catalyzed Reactions
Chemoselective C(sp3)-H Activation/Amidation
A significant area of investigation for carbamoyl chlorides, including this compound, is their participation in palladium-catalyzed C(sp3)-H activation and amidation reactions. This strategy offers a concise route to valuable heterocyclic structures like oxindoles. nih.gov In this type of transformation, a palladium catalyst selectively activates a C(sp3)-H bond, typically benzylic, in the presence of more traditionally reactive C(sp2)-H bonds. This is followed by intramolecular amidation, facilitated by the carbamoyl chloride moiety, to form the desired ring system. nih.gov
The reaction is highly chemoselective. A key strategy involves the development of reaction conditions where the selective C(sp3)-H activation proceeds efficiently. nih.gov For instance, the synthesis of various oxindoles from carbamoyl chloride precursors has been successfully developed. nih.gov The process is typically facilitated by a palladium catalyst in combination with a specific ligand, such as Ad(2)PBu (di(1-adamantyl)-butylphosphine), and an additive like tBuCONHOH, often under a carbon monoxide atmosphere. nih.gov This methodology allows for the direct conversion of a relatively simple acyclic precursor into a more complex heterocyclic product in a single step, highlighting the efficiency of C-H activation strategies.
Table 1: Representative Conditions for Pd-Catalyzed C(sp3)-H Amidation
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)2 |
| Ligand | (p-tolyl)3P or Ad(2)PBu |
| Additive | tBuCONHOH |
| Atmosphere | Carbon Monoxide (CO) |
| Key Transformation | Intramolecular C(sp3)-H activation followed by amidation |
| Product Class | Oxindoles, Condensed N-heterocycles nih.govnih.gov |
Intramolecular Cyclization Reactions
This compound is an ideal substrate for intramolecular cyclization reactions to construct various N-heterocycles. These reactions can proceed through different mechanisms, often catalyzed by transition metals. The inherent structure of the molecule, featuring the reactive carbamoyl chloride and the benzyl group, allows for cyclization pathways that can be triggered under specific conditions.
For example, related amides derived from carbamoyl chlorides can undergo intramolecular Diels-Alder reactions upon base treatment, leading to polycyclic structures like benz[f]isoindoline derivatives. rsc.org Another pathway involves the reaction of amides in solvents like DMSO, which can lead to the formation of aroyl-substituted pyrrolidine (B122466) derivatives. rsc.org These transformations underscore the versatility of the carbamoyl group in facilitating ring-forming reactions, where the specific product outcome is highly dependent on the reaction conditions and the substituents on the molecule. rsc.org
Heck/Aminocarbonylation Reactions
Palladium-catalyzed domino reactions involving a Heck cyclization followed by aminocarbonylation represent a powerful method for synthesizing complex molecules. Alkene-tethered carbamoyl chlorides are excellent substrates for this transformation, enabling the synthesis of carbamoyl-substituted oxindoles. rsc.orgresearchgate.net In this process, the palladium catalyst first facilitates an intramolecular Heck reaction to form a five-membered ring, generating an all-carbon quaternary stereocenter. benthamscience.com This is followed by a reductive aminocarbonylation step.
This sequence constructs one C-N bond and two C-C bonds in a single operation. benthamscience.com A key advantage of this method is the use of a solid CO source, such as molybdenum hexacarbonyl (Mo(CO)6), which also acts as a reductant, avoiding the need for gaseous carbon monoxide and external reducing agents. rsc.orgbenthamscience.com The reaction demonstrates good compatibility with a wide range of functional groups, making it a versatile tool for organic synthesis. researchgate.net
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various transformations involving carbamoyl chlorides. Nickel catalysts can promote unique reactivity patterns, including carbocarbamoylation of unactivated alkenes and deoxygenative amidation of alcohols.
Carbocarbamoylation of Unactivated Alkenes
Nickel-catalyzed carbocarbamoylation of unactivated alkenes is a modern strategy for synthesizing important lactams, such as 3,4-dihydroquinolinones and 2-piperidinones. researchgate.net This reaction involves the reductive dicarbofunctionalization of an alkene, where both a carbon-based group and the carbamoyl group from a precursor like this compound are added across the double bond. This protocol is noted for its high yield, excellent enantioselectivity, and broad substrate scope, accommodating good functional group tolerance. researchgate.net The use of specially designed chiral ligands is often crucial for achieving high levels of enantioselectivity in these transformations. researchgate.net
Deoxygenative Amidation of Alcohols
A novel application of nickel catalysis is the deoxygenative amidation of alcohols using carbamoyl chlorides. organic-chemistry.orgnih.gov This reaction provides a direct route to amides from readily available alcohols, offering a milder alternative to traditional methods that often require harsh reagents. organic-chemistry.org The process operates through a nickel-photoredox dual catalysis system. nih.gov This methodology is scalable and shows broad applicability, successfully converting a diverse range of substrates, including complex molecules like sugar and steroid derivatives, into the corresponding amides in good to excellent yields. organic-chemistry.orgnih.gov The synthetic utility of this reaction has been demonstrated in the synthesis of important intermediates like γ-amino alcohols. organic-chemistry.org
Table 2: Overview of Nickel-Catalyzed Reactions
| Reaction Type | Key Features | Product Class |
|---|---|---|
| Carbocarbamoylation | Reductive dicarbofunctionalization of alkenes; High enantioselectivity. researchgate.net | Chiral Lactams (e.g., 2-piperidinones) researchgate.net |
| Deoxygenative Amidation | Nickel-photoredox dual catalysis; Converts alcohols directly to amides. organic-chemistry.orgnih.gov | Amides organic-chemistry.org |
Investigation of Metal-Carbamoyl Complexes
The mechanisms of the transition-metal-catalyzed reactions described above invariably involve the formation of transient metal-carbamoyl complexes. While often not isolated, the existence of these intermediates is inferred from mechanistic studies and product outcomes. In palladium-catalyzed reactions like Heck/aminocarbonylation, an oxidative addition of the C-Cl bond of the carbamoyl chloride to a Pd(0) center is a key initiating step, forming a Pd(II)-carbamoyl intermediate. This species then participates in subsequent steps such as migratory insertion into an alkene.
Similarly, in nickel-catalyzed transformations, the reaction is believed to proceed through a Ni(0)/Ni(II) or related catalytic cycle. The oxidative addition of the carbamoyl chloride to a low-valent nickel species generates a nickel-carbamoyl complex. This intermediate is central to the subsequent bond-forming events, whether it be addition to an alkene in carbocarbamoylation or participation in the redox cycle for deoxygenative amidation. Mechanistic studies on the solvolysis of carbamoyl chlorides suggest they can ionize to form a carbamoyl cation, which is a key species that would be captured by a metal center in these catalytic processes. nih.gov Understanding the structure, stability, and reactivity of these metal-carbamoyl intermediates is crucial for optimizing existing reactions and designing new catalytic transformations.
Generation and Reactivity of Carbamoyl Anions in Controlled Environments
The generation of carbamoyl anions, or their synthetic equivalents like carbamoyllithium compounds, provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of a wide array of amides and related structures. The controlled generation of these reactive intermediates is crucial to harnessing their synthetic potential. One effective method involves the use of flow microreactor systems, which have been successfully employed to generate carbamoyllithium compounds for subsequent reactions with various electrophiles. nih.govcornell.edu This technique allows for precise control over reaction conditions, such as temperature and residence time, minimizing the decomposition of the often-unstable anionic species.
In such systems, a carbamoyl chloride precursor can be reacted with an organolithium reagent at low temperatures to generate the corresponding carbamoyllithium. This intermediate can then be intercepted by an electrophile downstream to produce functionalized amides, including α-ketoamides. nih.govcornell.edu The efficiency of flow chemistry in managing highly reactive intermediates makes it a suitable environment for studying the reactivity of anions derived from complex precursors like this compound.
Alternative strategies for generating related reactive species include the formation of carbamoyl radicals. These can be generated from precursors such as oxamic acids through oxidative decarboxylation, or photochemically from carbamoyl chlorides. rsc.orgrsc.org A strategy utilizing a nucleophilic organic catalyst can activate carbamoyl chlorides, which, upon exposure to low-energy photons (e.g., blue LEDs), generate carbamoyl radicals. rsc.org These nucleophilic radicals can then participate in Giese-type addition reactions with electron-poor olefins. rsc.org While distinct from anions, these radical species represent another class of reactive intermediates derivable from carbamoyl chlorides, highlighting the diverse reactivity of this functional group under controlled conditions.
Influence of Benzyl and Cyclopropyl Moieties on Reaction Outcomes
The reactivity of this compound and its derivatives is profoundly influenced by the unique structural and electronic properties of the benzyl and cyclopropyl substituents attached to the nitrogen atom. These groups exert significant control over the stability of intermediates, transition state energies, and the stereochemical course of reactions.
Electronic and Steric Effects of the Benzyl Substituent
The benzyl group (C₆H₅CH₂–) attached to the nitrogen atom of the carbamoyl chloride influences the molecule's reactivity through a combination of inductive and steric effects. The benzyl group is generally considered to be weakly electron-donating or electron-neutral in terms of its inductive effect. However, the phenyl ring can participate in resonance stabilization of adjacent reactive centers.
Electronic Effects:
Reactivity Modulation: In reactions involving the carbamoyl chloride moiety, the benzyl group's electronic influence can affect the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. Compared to a simple alkyl group, the benzyl substituent can subtly alter the electron density around the carbamoyl core, thereby modulating its reactivity towards nucleophiles or its propensity to form anionic or radical intermediates. For instance, electron-donating substituents on the benzene ring can increase the electron density of the entire benzyl system, which in turn can influence the reaction rate. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups on the ring would decrease electron density. lumenlearning.comstudymind.co.uk
Steric Effects:
The benzyl group is sterically more demanding than a methyl or ethyl group. This steric bulk can hinder the approach of reagents to the carbonyl carbon or the nitrogen atom. This can be advantageous in controlling selectivity, potentially favoring attack at less hindered positions or influencing the conformational preferences of the molecule and any resulting intermediates.
The interplay of these effects is summarized in the table below.
| Effect | Description | Impact on Reactivity of this compound |
| Inductive Effect | The phenyl group can withdraw electron density from the benzylic carbon and, subsequently, the nitrogen atom. | May slightly decrease the nucleophilicity of the nitrogen and increase the electrophilicity of the carbonyl carbon. |
| Resonance | The phenyl ring can stabilize adjacent cationic or radical intermediates through π-system conjugation. | Can influence reaction pathways that proceed through benzylic intermediates, although less direct for reactions centered on the carbamoyl group itself. |
| Steric Hindrance | The physical bulk of the benzyl group restricts access to the reactive center. | Can influence regioselectivity and stereoselectivity by directing incoming reagents away from the sterically encumbered face of the molecule. |
Cyclopropyl Ring Strain and its Impact on Activation Energy
The cyclopropyl group is a three-membered ring characterized by significant ring strain, estimated to be around 27-29 kcal/mol. wikipedia.orgresearchgate.net This high internal energy arises from angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsing C-H bonds). This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions, as these processes release the stored strain energy. wikipedia.org
The release of ring strain can act as a powerful thermodynamic driving force for a reaction, consequently lowering the activation energy of the rate-determining step. rsc.org In reactions involving this compound, the cyclopropyl group can participate in pathways where the ring is opened. The activation barrier for such a process is expected to be significantly lower than for the cleavage of a C-C bond in a less strained system, such as a cyclobutane (B1203170) or a linear alkyl group. rsc.org
Computational studies on the activation of C-C σ-bonds have shown that the activation barriers for β-alkyl migration increase with increasing ring size (cyclopropane < cyclobutane < cyclopentane). rsc.org This is consistent with the principle that a greater relief of ring strain in the transition state leads to a lower activation energy. rsc.org Therefore, any reaction mechanism involving the opening or rearrangement of the cyclopropyl moiety attached to the nitrogen would be kinetically favored.
| Ring System | Strain Energy (kcal/mol) | Impact on Activation Energy for Ring-Opening |
| Cyclopropane | ~29.0 wikipedia.org | Significant lowering of activation energy due to high strain release. |
| Cyclobutane | ~26.9 rsc.org | Moderate lowering of activation energy. |
| Cyclopentane | ~6.1 rsc.org | Minimal impact on activation energy from strain release. |
| Cyclohexane | ~-1.1 rsc.org | No favorable contribution from strain release. |
Stereochemical Control and Diastereoselectivity in Cyclopropyl-Bearing Systems
The rigid, well-defined structure of the cyclopropyl ring makes it an excellent stereodirecting element in chemical reactions. Its conformational rigidity allows for effective transmission of stereochemical information, enabling high levels of diastereoselectivity in reactions occurring at or near the ring. acs.orgnih.gov
In systems containing a cyclopropyl group, the ring can control the facial selectivity of an approaching reagent. For instance, in the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives, the existing cyclopropyl core, in conjunction with a directing group like a hydroxyl, can lead to the formation of bicyclopropanes as a single diastereomer. acs.orgnih.gov Similarly, vanadium-catalyzed epoxidation of such substrates proceeds with complete diastereoselectivity, a result attributed to the rigidity of the cyclopropyl platform. acs.orgnih.gov
This principle of stereochemical control is applicable to reactions involving this compound. The cyclopropyl group can influence the stereochemical outcome of reactions at the carbonyl carbon or in transformations of the entire carbamoyl moiety. The fixed spatial orientation of the substituents on the cyclopropyl ring can create a chiral environment that biases the formation of one diastereomer over another. The preparation of polysubstituted cyclopropanes with high diastereoselectivity is a subject of considerable interest, and methods often rely on the inherent stereochemical properties of cyclopropyl intermediates. researchgate.netresearchgate.net The rigidity of the cyclopropyl core is a key factor in achieving this stereocontrol. acs.orgnih.gov
The following table summarizes outcomes from studies on related cyclopropyl systems, illustrating the potential for high diastereoselectivity.
| Reaction | Substrate Type | Diastereomeric Ratio (dr) | Reference |
| Simmons-Smith Cyclopropanation | Alkenyl cyclopropyl carbinol | >95:5 (single diastereomer observed) | acs.orgnih.gov |
| Vanadium-Catalyzed Epoxidation | Alkenyl cyclopropyl carbinol | >95:5 (single diastereomer observed) | acs.orgnih.gov |
| Michael/Alkylation Cascade | 4-Arylidenepyrazol-5-ones | 60:40 to >95:5 | researchgate.net |
These examples underscore the powerful directing effect of the cyclopropyl group, which is expected to play a crucial role in controlling the stereochemistry of reactions involving this compound.
Synthetic Utility and Applications in Complex Molecule Construction
Precursors for Advanced Amide-Containing Frameworks
Benzyl-cyclopropyl-carbamoyl chloride serves as a valuable precursor for the synthesis of sterically hindered and structurally complex amides. The presence of the N-benzyl and N-cyclopropyl substituents provides a unique steric and electronic environment that can be exploited in the construction of advanced amide-containing frameworks. The reactivity of the carbamoyl (B1232498) chloride moiety allows for facile reaction with a wide range of nucleophiles, including primary and secondary amines, to form ureas, and with alcohols to generate carbamates.
The synthesis of tertiary amides, in particular, can be achieved through the reaction of this compound with organometallic reagents. For instance, coupling reactions with organocuprates, derived from either organolithium or Grignard reagents, provide a direct route to amides where a new carbon-carbon bond is formed at the carbonyl carbon. This methodology offers an alternative to traditional methods that might require the use of less stable or less readily available carboxylic acid derivatives. The nature of the solvent is often crucial in these reactions to minimize side products.
The resulting N-benzyl-N-cyclopropyl amides are themselves important structural motifs in medicinal chemistry and materials science. The cyclopropyl (B3062369) group can enhance metabolic stability and introduce conformational rigidity, while the benzyl (B1604629) group can participate in various intermolecular interactions.
Role in Nitrogen Heterocycle Synthesis
The reactivity of this compound has been harnessed in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
Substituted oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be utilized in palladium-catalyzed intramolecular cyclization reactions to construct the oxindole (B195798) core. researchgate.net This approach often involves the synthesis of an ortho-alkenyl or ortho-alkynyl substituted aniline (B41778) derivative, which is then acylated with this compound.
The subsequent palladium-catalyzed cascade reaction can proceed via a Heck-type intramolecular cyclization of the alkene-tethered carbamoyl chloride. rsc.org This process typically involves oxidative addition of the Pd(0) catalyst to the carbamoyl chloride, followed by intramolecular insertion of the alkene into the newly formed C-Pd(II) bond. Subsequent steps, such as β-hydride elimination, lead to the formation of the oxindole ring system. This methodology allows for the synthesis of oxindoles bearing an all-carbon quaternary center at the 3-position, a common feature in many biologically active molecules. rsc.orgrsc.org
A notable example of a related transformation is the palladium-catalyzed domino spiro-cyclization of carbamoyl chlorides with alkynes, which involves an intramolecular C-H activation to afford spirooxindoles. researchgate.net This highlights the potential for this compound to participate in complex, atom-economical transformations to build intricate heterocyclic systems. researchgate.net
| Catalyst | Reaction Type | Product | Ref. |
| Palladium(0) | Intramolecular Heck Cyclization | 3,3-Disubstituted Oxindoles | rsc.orgsemanticscholar.org |
| Palladium(II) | Domino Spirocyclization/C-H Activation | Spirooxindoles | researchgate.net |
This compound is a key building block for the synthesis of cyclic ureas and triazolidinones. Cyclic ureas can be prepared by reacting the carbamoyl chloride with diamines. The initial reaction forms a urea (B33335) linkage, and subsequent intramolecular cyclization, often promoted by a base, yields the cyclic urea derivative.
The synthesis of triazolidinones can be achieved by reacting this compound with substituted hydrazines. cdnsciencepub.com This reaction leads to the formation of a semicarbazide (B1199961) intermediate, which can then undergo cyclization to form the 1,2,4-triazolidin-5-one ring system. cdnsciencepub.com This method provides a convenient route to these heterocyclic frameworks, which are of interest in medicinal chemistry. The stability of the resulting triazolidinone ring can be influenced by the substituents on the hydrazine. cdnsciencepub.com
Functionalization of Chemically Diverse Substrates
The electrophilic nature of the carbamoyl chloride group in this compound allows for the functionalization of a variety of nucleophilic substrates. Beyond simple acylation of amines and alcohols, it can participate in more complex transformations, such as the functionalization of alkenes.
An important application is the enantioselective hydrocarbamoylation of alkenes, which can be achieved using a dual copper hydride and palladium catalytic system. nih.govnih.govresearchgate.net This reaction allows for the introduction of the N-benzyl-N-cyclopropylcarbamoyl group across a carbon-carbon double bond, leading to the formation of chiral amides. nih.govnih.govresearchgate.net The protocol is applicable to a range of olefins, including terminal alkenes and 1,1-disubstituted alkenes, and tolerates a variety of functional groups. nih.gov This method provides a powerful tool for the asymmetric synthesis of amides from simple starting materials.
Furthermore, the regioselective addition of carbamoyl chlorides to unactivated alkenes can lead to the formation of β,γ-unsaturated amides. nih.govacs.org This transformation is typically promoted by a silver salt, which activates the carbamoyl chloride towards nucleophilic attack by the alkene. acs.org The resulting unsaturated amides are valuable synthetic intermediates that can undergo further functionalization.
| Reaction Type | Catalyst/Promoter | Substrate | Product | Ref. |
| Enantioselective Hydrocarbamoylation | CuH/Pd | Alkenes | Chiral Amides | nih.govnih.govresearchgate.net |
| Regioselective Addition | Silver Salt | Unactivated Alkenes | β,γ-Unsaturated Amides | nih.govacs.org |
Strategies for Regio- and Stereoselective Transformations
Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. This compound can be employed in reactions where the stereochemical outcome is controlled by various factors, including the catalyst, reagents, and substrate.
In the context of heterocyclic synthesis, the cycloisomerization of alkyne-tethered carbamoyl chlorides can be achieved with high stereoselectivity. For instance, the use of hexafluoroisopropanol (HFIP) as an additive can promote the chloroacylation of alkynes to generate 3-(chloromethylene)oxindoles with excellent E/Z selectivity, avoiding the need for a metal catalyst. researchgate.netnih.gov
Furthermore, the stereoselectivity of radical cyclizations involving carbamoyl groups has been investigated. The 6-exo cyclization of α-carbamoyl radicals, for example, has been shown to proceed via boat-conformational transition states, leading to the predominant formation of specific diastereomers of δ-lactams. nih.govfigshare.com These findings provide a basis for predicting and controlling the stereochemical outcome of radical reactions involving derivatives of this compound.
The aforementioned enantioselective hydrocarbamoylation of alkenes is another prime example of a stereoselective transformation. nih.govnih.govresearchgate.net The use of a chiral ligand in the dual catalytic system allows for the formation of α- and β-chiral amides with high enantiomeric excess. nih.gov This strategy provides a direct route to enantioenriched amides, which are highly valuable in the pharmaceutical industry.
| Reaction | Key Feature | Outcome | Ref. |
| Cycloisomerization of alkyne-tethered carbamoyl chlorides | HFIP additive | Stereoselective formation of (chloromethylene)oxindoles | researchgate.netnih.gov |
| 6-Exo Radical Cyclization | Boat-like transition state | Diastereoselective formation of δ-lactams | nih.govfigshare.com |
| Hydrocarbamoylation of Alkenes | Dual CuH/Pd catalysis with chiral ligand | Enantioselective formation of chiral amides | nih.govnih.govresearchgate.net |
Theoretical and Computational Studies on Benzyl Cyclopropyl Carbamoyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed to model the electronic structure and geometry of organic molecules ijcps.org.
For Benzyl-cyclopropyl-carbamoyl chloride, these calculations would reveal a detailed picture of its bonding. The carbamoyl (B1232498) chloride moiety features a planar nitrogen atom due to the delocalization of its lone pair of electrons into the carbonyl group's π-system. This resonance results in a partial double bond character for the C-N bond and a highly polarized C=O bond, rendering the carbonyl carbon electrophilic.
Key structural parameters such as bond lengths and angles can be precisely calculated. While specific experimental data for this compound is not available, DFT calculations on analogous structures provide representative values for the carbamoyl framework researchgate.netresearchgate.net. Slight variations between calculated and experimental values can arise because calculations often model an isolated molecule in the gas phase, whereas experimental data may come from the solid state researchgate.net.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.19 - 1.21 Å | Typical double bond length, indicating a strong carbonyl group. |
| C-N Bond Length | ~1.37 - 1.40 Å | Shorter than a typical C-N single bond (~1.47 Å) due to partial double bond character from resonance. |
| C-Cl Bond Length | ~1.78 - 1.82 Å | Characteristic of a bond between carbon and chlorine in an acyl chloride. |
| O=C-N Bond Angle | ~124 - 126° | Angles around the sp²-hybridized carbonyl carbon are close to 120°, reflecting trigonal planar geometry. |
| O=C-Cl Bond Angle | ~120 - 122° | |
| N-C-Cl Bond Angle | ~113 - 115° |
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized on the benzyl (B1604629) ring and the nitrogen atom, while the LUMO would be centered on the carbonyl carbon. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity ijcps.org. Mulliken atomic charge calculations would further quantify the electron distribution, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen and oxygen atoms.
Computational Elucidation of Reaction Mechanisms
Carbamoyl chlorides are versatile intermediates in organic synthesis nih.govrsc.org. Their primary reaction is nucleophilic substitution at the carbonyl carbon, where the chloride ion acts as a leaving group. Mechanistic studies of the solvolysis of N,N-disubstituted carbamoyl chlorides suggest that these reactions typically proceed through a dissociative SN1-type mechanism nih.govsemanticscholar.orgmdpi.comnih.gov.
Computational chemistry can elucidate this mechanism for this compound by:
Mapping the Potential Energy Surface: Calculations can trace the reaction pathway from reactants to products.
Identifying the Transition State (TS): The geometry and energy of the transition state for the C-Cl bond cleavage can be calculated. This is the highest energy point on the reaction coordinate and determines the activation energy of the reaction. For an SN1 mechanism, the TS would show a significantly elongated C-Cl bond.
Characterizing the Intermediate: The structure and stability of the resulting carbamoyl cation intermediate ([(Bn)(c-Pr)N=C=O]⁺) would be determined. The positive charge in this intermediate is stabilized by the nitrogen lone pair.
Modeling Solvent Effects: Since these reactions often occur in solution, computational models can incorporate solvent effects, either implicitly (using a polarizable continuum model) or explicitly (by including individual solvent molecules), to provide a more accurate energy profile rsc.org.
By calculating the energies of the reactant, transition state, intermediate, and product, a complete energy profile for the reaction can be constructed, providing a quantitative understanding of the reaction kinetics and thermodynamics.
Prediction of Reactivity and Selectivity Profiles
These descriptors help to create a reactivity profile:
Chemical Hardness (η): A measure of resistance to change in electron distribution. A smaller hardness value indicates higher reactivity dergipark.org.tr.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A high electrophilicity index points to a strong electrophile, which is expected for a carbamoyl chloride at the carbonyl carbon dergipark.org.tr.
| Descriptor | Formula | Interpretation for Reactivity |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates nucleophilicity. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates electrophilicity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/group to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. Low hardness implies high reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. |
In terms of selectivity, computational models can predict how different nucleophiles will interact with the molecule. While the carbonyl carbon is the primary electrophilic site, the benzyl and cyclopropyl (B3062369) groups introduce significant steric hindrance. Steric maps, generated computationally, can visualize the accessible regions of the molecule, predicting that nucleophilic attack will be favored from the least hindered face, thereby controlling the stereoselectivity of addition reactions if a chiral center were to be formed.
Strain Energy Analysis and Ring-Opening Thermodynamics of the Cyclopropyl Moiety
The cyclopropyl group is a defining feature of this molecule, imparting significant ring strain that influences its reactivity. The total strain energy of a parent cyclopropane (B1198618) ring is approximately 27.5-28 kcal/mol utexas.edumasterorganicchemistry.comwikipedia.org. This high energy arises from two main sources:
Angle Strain: The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon masterorganicchemistry.com.
Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, further increasing the molecule's potential energy masterorganicchemistry.com.
This inherent strain provides a strong thermodynamic driving force for reactions that involve the opening of the three-membered ring. Computational studies are ideally suited to quantify this strain and explore the thermodynamics of potential ring-opening reactions scilit.comnih.gov. For an N-cyclopropyl group, ring-opening can be initiated by the formation of a radical or a cation adjacent to the ring. In the context of this compound, a reaction that generates a positive charge on the nitrogen (for example, through interaction with a Lewis acid) could trigger a rearrangement.
Computational analysis of such a process would involve calculating the enthalpy of reaction (ΔH_rxn) for the ring-opening. A plausible pathway, analogous to the ring-opening of N-cyclopropylamides, could lead to the formation of a more stable, acyclic iminium cation intermediate researchgate.netrsc.org. The calculations would compare the energy of the intact cyclopropyl reactant with the energy of the ring-opened product to determine if the process is thermodynamically favorable.
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 wikipedia.org |
| Cyclobutane (B1203170) | 4 | 26.3 wikipedia.org |
| Cyclopentane | 5 | 6.2 wikipedia.org |
| Cyclohexane | 6 | 0.1 wikipedia.org |
Conformational Analysis of the Carbamic Framework
The structure of this compound is not static. Like amides, the carbamate (B1207046) functional group exhibits hindered rotation around the C(O)-N bond due to resonance, which imparts partial double-bond character nd.edu. This restriction leads to the existence of distinct planar conformers, often referred to as syn and anti rotamers, which can interconvert by rotation around this bond.
Computational conformational analysis can explore the potential energy surface associated with this rotation nih.govacs.org. By systematically changing the dihedral angle of the C-C(O)-N-C framework and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy of the stable conformers (energy minima) and the height of the energy barrier separating them (the transition state).
The rotational barrier in carbamates is a key property influencing their dynamic behavior. Computational studies have shown that the energy barrier for C-N bond rotation in typical N,N-disubstituted carbamates is generally lower than in analogous amides researchgate.net. This is attributed to the electronic effect of the adjacent ester oxygen atom.
| Compound Class | Typical Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| Tertiary Amides (e.g., DMF) | 15 - 22 | researchgate.netfcien.edu.uy |
| N-Alkyl Carbamates | ~16 | nih.gov |
| N-Aryl Carbamates | ~12.5 | nih.gov |
| Primary Carbamates | 12.4 - 14.3 | acs.org |
For this compound, the steric bulk of the benzyl and cyclopropyl substituents would play a significant role in determining the relative stabilities of the different conformers and the magnitude of the rotational barrier. A full conformational search using computational methods would identify the global minimum energy structure and other low-energy conformers, providing a complete picture of the molecule's preferred shapes and dynamic flexibility researchgate.net.
Advanced Methodologies and Green Chemistry Principles in Synthetic Applications
Continuous Flow Synthesis Applications for Scalability and Efficiency
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of scalability, safety, and efficiency. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This exquisite control often leads to higher yields, increased purity, and more selective transformations. nih.gov
The improved heat and mass transfer in microreactors used in flow chemistry allows for the safe execution of highly exothermic reactions. nih.gov This is particularly relevant for the synthesis of reactive intermediates like carbamoyl (B1232498) chlorides. Furthermore, flow chemistry is well-suited for automation, enabling the rapid synthesis of compound libraries for screening and development. nih.gov The scalability of a continuous flow process is often more straightforward than for a batch process; production can be increased by simply running the system for a longer duration or by "scaling out" – running multiple systems in parallel.
One study demonstrated that a continuous-flow process for the synthesis of m-sulfamoylbenzamide analogues resulted in a significantly increased chemoselectivity (94%) compared to the batch reaction (80%), even at higher temperatures and without a catalyst. nih.gov This improvement was attributed to the superior mixing conditions in the flow reactor. nih.gov In another example, a continuous flow protocol for producing aryl sulfonyl chlorides nearly doubled the spacetime yield compared to the optimized scaled-up batch procedure, highlighting the efficiency of this approach. mdpi.com While specific data for Benzyl-cyclopropyl-carbamoyl chloride is not detailed, the principles and demonstrated successes in synthesizing analogous structures strongly support the applicability and benefits of flow chemistry for its production. researchgate.netmdpi.com
| Parameter | Batch Processing | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Process Control | Difficult to maintain homogeneity; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. | nih.gov |
| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Improved safety due to small reactor volumes and superior heat dissipation. | nih.gov |
| Scalability | Complex "scaling up" can alter reaction conditions and outcomes. | Simpler "scaling out" or longer run times for increased production. | nih.gov |
| Chemoselectivity | Average chemoselectivity of 80% for m-sulfamoylbenzamide analogues. | Increased chemoselectivity to 94% for the same analogues due to optimal mixing. | nih.gov |
| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ for a scaled-up aryl sulfonyl chloride synthesis. | 0.139 g mL⁻¹ h⁻¹ for the same synthesis, nearly doubling the yield. | mdpi.com |
Electroorganic Synthesis for Sustainable Transformations
Electroorganic synthesis represents a cornerstone of sustainable chemical transformations, utilizing electricity as a "reagent" to drive redox reactions. nih.gov This approach offers a green and sustainable alternative to conventional methods that often rely on hazardous and toxic chemical oxidants or reductants. eurekaselect.com By harnessing electric current, ideally from renewable sources, electrochemical synthesis can significantly reduce the environmental footprint of chemical production, minimize waste, and improve cost-efficiency. nih.govcolab.ws
A major advantage of electroorganic synthesis, particularly in the production of active pharmaceutical ingredients (APIs), is the potential to eliminate metal contamination in products when carbon-based electrodes are used. nih.gov The field has seen significant advancements, finding applications in areas like electrocatalysis, bio-electrochemistry, and, importantly, continuous flow electrosynthesis. nih.gov
Recently, a novel electrochemical synthesis of carbamoyl fluorides—close structural analogues of carbamoyl chlorides—was developed using oxamic acids as precursors. acs.org This method is notable for its mild, practical, and safe conditions, employing Et3N·3HF as both an inexpensive fluoride (B91410) source and the supporting electrolyte. acs.org The process can be conducted at room temperature without the need for strictly anhydrous conditions. Crucially, this electrochemical method was successfully transferred to a continuous flow system, demonstrating its scalability and potential for industrial manufacturing. acs.org This development highlights a sustainable pathway that avoids the use of highly reactive and often unstable carbamoyl chloride intermediates, which are typically produced from toxic phosgene (B1210022) derivatives. acs.org
Development and Optimization of Catalyst Systems
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In the context of carbamoyl chlorides, catalysts play a crucial role in both their synthesis and subsequent functionalization reactions. The development and optimization of catalyst systems are driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance. researchgate.netnih.gov
Transition metal catalysis, in particular, has been widely employed in reactions involving carbamoyl chlorides, which can participate in diverse transformations such as cross-coupling, annulation, and C-H functionalization. rsc.org For instance, nickel-catalyzed systems have been developed for asymmetric carbamoylation reactions, leading to the synthesis of chiral lactams. researchgate.net The optimization of these systems involves screening various ligands, additives, and reductants to achieve high yields and enantioselectivity. researchgate.net
Zinc chloride (ZnCl2) has been identified as an inexpensive and efficient catalyst for the direct synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org Optimization studies showed that the catalyst loading was critical, with yields increasing significantly as the equivalence of zinc chloride was raised. acs.org Toluene was found to be the optimal solvent for this transformation. acs.org Similarly, palladium-catalyzed reactions have been developed to add acid chlorides across unsaturated bonds, a transformation that proceeds with complete atom economy and does not require exogenous carbon monoxide. nih.gov
| Catalyst System | Transformation | Key Features | Reference |
|---|---|---|---|
| Zinc Chloride (ZnCl₂) | Carbamate (B1207046) synthesis from carbamoyl chlorides and alcohols. | Inexpensive and efficient catalyst; effective for both aromatic and aliphatic alcohols. | acs.org |
| Nickel Perchlorate (Ni(ClO₄)₂·6H₂O) / Ligand | Asymmetric carbamoylation for chiral lactam synthesis. | Enables stereoselective construction of nitrogen-based heterocycles. | researchgate.net |
| Palladium (Pd) / Xantphos | Difunctionalization of unsaturated C-C bonds with acid chlorides. | Operates under mild conditions with high atom economy; no need for exogenous CO. | nih.gov |
| Zirconocene / Photoredox Catalyst | Reductive homocoupling of benzyl (B1604629) chlorides. | Promotes C-Cl bond cleavage under mild conditions; tolerant of a broad range of functional groups. | nih.gov |
Phosgene-Free and Safer Reagent Alternatives
The traditional synthesis of carbamoyl chlorides involves the reaction of a secondary amine with phosgene (COCl₂). wikipedia.orgchemicalbook.com Phosgene is an extremely toxic, corrosive, and hazardous gas, making its use on an industrial scale highly problematic and subject to stringent safety protocols. Consequently, a significant focus of modern synthetic chemistry has been the development of phosgene-free routes and safer reagent alternatives.
One of the most common and safer alternatives is triphosgene , or bis(trichloromethyl) carbonate (BTC). nih.gov Triphosgene is a stable, white crystalline solid that is easier and safer to handle than gaseous phosgene. In solution, it decomposes to generate three equivalents of phosgene in situ, allowing the reaction to be performed without handling the hazardous gas directly. nih.gov Efficient preparations of carbamoyl chlorides from tertiary amines have been demonstrated using triphosgene. nih.gov
Another widely used phosgene surrogate is 1,1'-carbonyldiimidazole (CDI) . CDI is a stable, solid reagent that reacts with amines to form carbamoylimidazole intermediates. These intermediates can then be converted to other functional groups. A novel, mild, three-step procedure for synthesizing carbamoyl fluorides utilizes CDI to carbamoylate a secondary amine, followed by activation and nucleophilic exchange with potassium fluoride. nih.gov This method completely avoids corrosive and highly toxic reagents like phosgene. nih.gov Other alternatives include the use of reagents like trichloromethyl sulfenyl chloride in conjunction with an amine, followed by the introduction of phosgene generated in situ or a phosgene equivalent. prepchem.com
Principles of Atom Economy and Waste Minimization in Related Syntheses
Green chemistry is guided by principles that aim to make chemical processes more environmentally benign, and among the most important of these are atom economy and waste minimization. primescholars.comjocpr.comAtom economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com
A reaction with a high chemical yield can still have a poor atom economy if it generates a significant amount of byproducts. primescholars.comrsc.org For example, the traditional synthesis of a carbamoyl chloride from a secondary amine and phosgene produces an ammonium (B1175870) hydrochloride salt as a byproduct:
2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org
In this reaction, a significant portion of the amine reactant is consumed to form the salt, which is considered waste, thus lowering the atom economy. In contrast, addition reactions are ideal from an atom economy perspective as they, in theory, incorporate all reactant atoms into the final product, achieving 100% atom economy. jocpr.comresearchgate.net The synthesis of a carbamoyl chloride via the addition of hydrogen chloride to an isocyanate is an example of a 100% atom-economical reaction: wikipedia.org
RNCO + HCl → RNHCOCl
Waste minimization is a broader concept that includes atom economy but also considers factors like solvent use, catalyst recovery, and energy consumption. jocpr.com The E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is another key metric. researchgate.net Strategies to minimize waste include:
Using catalytic reagents instead of stoichiometric ones, as catalysts can be used in small amounts and often recycled. primescholars.com
Employing continuous flow processes , which can reduce solvent usage and improve yields, thereby decreasing the E-Factor. researchgate.net
Developing solvent-free conditions or using environmentally benign solvents.
Utilizing recyclable materials , such as the solid electrolytes being developed for electrosynthesis, which can be reused without regeneration, significantly reducing waste from the process. rsc.org
By designing synthetic routes that maximize atom economy and minimize waste, chemists can create more sustainable pathways for producing valuable compounds like this compound.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes
Key areas of development include:
Carbon Dioxide (CO₂) as a C1 Source: Utilizing CO₂ as an abundant, non-toxic, and renewable C1 building block is a primary goal. Research into catalytic systems that can efficiently activate CO₂ to react with amines (like N-benzylcyclopropanamine) to form carbamoyl (B1232498) chloride precursors is a significant trend.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to higher yields and purity. researchgate.net Adapting the synthesis of Benzyl-cyclopropyl-carbamoyl chloride to a flow process could enable safer handling of reactive intermediates and facilitate scalability.
| Method | Key Reagents | Advantages | Research Focus |
|---|---|---|---|
| Traditional Method | Secondary Amine, Phosgene (B1210022)/Triphosgene | Well-established, generally high-yielding | Minimizing hazards, improving containment |
| CO₂-Based Routes | Secondary Amine, CO₂, Dehydrating/Chlorinating Agent | Sustainable, non-toxic C1 source, potentially lower cost | Development of efficient catalyst systems |
| In Situ Generation | Amine, Activating Agent (e.g., carbonylimidazolide) | Avoids isolation of sensitive intermediates, enhanced safety | Broadening substrate scope and reaction compatibility |
| Flow Synthesis | Various (adaptable to different chemistries) | Improved safety, scalability, precise control, higher purity | Reactor design and optimization for specific transformations |
Exploration of Undiscovered Reactivity Modes and Transformations
This compound is a rich substrate for exploring new reactivity, owing to its combination of a reactive acyl chloride function, a strained cyclopropyl (B3062369) ring, and a versatile benzyl (B1604629) group. Future research will likely focus on leveraging these features to forge complex molecular architectures. Carbamoyl chlorides are known to participate in a diverse array of transition metal-catalyzed reactions. rsc.org
Emerging areas of exploration include:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can generate carbamoyl radicals from carbamoyl chlorides under mild conditions. rsc.orgresearchgate.net The application of this strategy to this compound could enable novel carbon-carbon and carbon-heteroatom bond formations that are complementary to traditional methods.
Cyclopropyl Ring-Opening Reactions: The inherent strain of the cyclopropyl group makes it susceptible to ring-opening transformations. Catalytic systems that can selectively activate and open the cyclopropyl ring in concert with reactions at the carbamoyl chloride moiety could provide access to unique linear or macrocyclic structures.
C-H Activation: Transition-metal-catalyzed C-H activation and functionalization of the benzyl group or even the cyclopropyl C-H bonds, followed by intramolecular reaction with the carbamoyl group, represents a powerful strategy for constructing novel heterocyclic scaffolds. acs.org
Asymmetric Catalysis in Reactions Involving this compound
The development of asymmetric reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules in the pharmaceutical and agrochemical industries. For reactions involving this compound, asymmetric catalysis can be employed to create stereogenic centers with high enantioselectivity.
Future research directions in this area include:
Enantioselective Carbamoylation: Designing chiral catalysts that can mediate the reaction of this compound with prochiral nucleophiles would allow for the direct synthesis of enantioenriched amides. This includes asymmetric additions to alkenes (hydrocarbamoylation) or alkynes. researchgate.net
Kinetic Resolution: A chiral catalyst could be used to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thereby achieving a kinetic resolution.
Intramolecular Asymmetric Cyclizations: For substrates containing both the this compound moiety and a tethered nucleophile (like an alkene), chiral transition metal complexes could catalyze intramolecular cyclization reactions to form chiral heterocycles, such as oxindoles or lactams, with high stereocontrol. acs.orgnih.gov
| Asymmetric Strategy | Reaction Type | Potential Chiral Product | Key Challenge |
|---|---|---|---|
| Enantioselective Acyl-Carbamoylation | Alkene Difunctionalization | Oxindoles with quaternary stereocenters | Developing highly selective chiral ligands |
| Enantioselective Hydrocarbamoylation | Alkene Addition | Chiral amides | Controlling regioselectivity and enantioselectivity |
| Asymmetric 1,2-Carbamoyl Rearrangement | Rearrangement of lithiated carbamates | α-Hydroxy amides | Substrate scope and functional group tolerance |
| Catalytic Asymmetric Annulation | C-H Activation/Cyclization | Fused heterocyclic systems | Design of catalysts for complex cascade reactions |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction
For a specific compound like this compound, AI and ML can be applied in several ways:
Predicting Reactivity: Machine learning models can be trained on large reaction databases to predict the most likely product when this compound is subjected to a given set of reagents and conditions. rsc.orgsciencedaily.com This can save significant time and resources by avoiding unsuccessful experiments.
Optimizing Reaction Conditions: AI algorithms can explore a multidimensional parameter space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a desired transformation, maximizing yield and minimizing byproducts.
Retrosynthetic Analysis: AI-powered tools can propose complete synthetic routes to complex target molecules that incorporate the benzyl-cyclopropyl-amide fragment, breaking down the target into simpler, commercially available precursors.
Bio-inspired Synthetic Approaches Leveraging Carbamoyl Chloride Chemistry
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the direct enzymatic use of highly reactive carbamoyl chlorides is challenging, bio-inspired approaches represent a promising frontier.
Future trends may involve:
Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with enzymatic steps. For instance, an enzyme could be used to create a chiral amine precursor with high enantiopurity, which is then chemically converted to the corresponding chiral carbamoyl chloride.
Enzyme-Catalyzed Carbamate (B1207046) Formation: Research into enzymes that can mediate the formation of carbamates from amines and a carbonyl source could provide a green alternative to the synthesis of precursors for this compound. beilstein-journals.org
Directed Evolution: The process of directed evolution can be used to engineer enzymes that can tolerate and act upon non-natural substrates, potentially even facilitating transformations on molecules containing the carbamoyl chloride functional group or its derivatives in aqueous media.
Q & A
Q. Can computational models predict the compatibility of this compound with novel catalysts in asymmetric synthesis?
- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to simulate interactions between the compound and chiral catalysts (e.g., BINOL-derived phosphates). Validate predictions by synthesizing enantiomerically enriched products and analyzing enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize solvent-catalyst pairs (e.g., DMF with Jacobsen’s catalyst) to achieve >90% ee .
Q. How does the conformational rigidity of the cyclopropyl moiety affect the compound’s chiral resolution in chromatographic separations?
- Methodological Answer : The cyclopropyl group restricts rotation, enhancing diastereomeric separation on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Compare retention times and resolution factors (R) with flexible analogs (e.g., benzyl-isopropyl-carbamoyl chloride). Adjust mobile phase composition (e.g., hexane/isopropanol ratios) to optimize peak symmetry and baseline separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
